3,4-dimethylphenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
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Overview
Description
3,4-Dimethylphenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound features a conjugated system with both aromatic and aliphatic components, making it potentially interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves esterification reactions. One common method is the reaction of 3,4-dimethylphenol with 3,4-dimethoxyphenylacetic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a precursor in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, esters like this one are often studied for their potential as enzyme inhibitors or substrates in enzymatic reactions.
Medicine
Industry
In the industrial sector, esters are widely used as solvents, plasticizers, and in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In general, esters can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The aromatic rings may participate in π-π stacking interactions, while the ester group can undergo hydrolysis in the presence of esterases.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dimethoxyphenylacetate: Similar ester functionality but with a different aromatic substitution pattern.
Ethyl 3,4-dimethylphenylpropanoate: Similar aromatic substitution but with a different ester group.
Properties
IUPAC Name |
(3,4-dimethylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-5-8-16(11-14(13)2)23-19(20)10-7-15-6-9-17(21-3)18(12-15)22-4/h5-12H,1-4H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBNJDZLFKQLT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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